molecular formula C15H20ClFN2O2S B2582621 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane CAS No. 2309777-01-1

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane

Cat. No.: B2582621
CAS No.: 2309777-01-1
M. Wt: 346.85
InChI Key: DDOJWEDZSKMNQF-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a synthetic organic compound characterized by its unique structural features, including a diazepane ring and a sulfonyl group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane typically involves multiple steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and alkylating agents under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.

    Substitution on the Phenyl Ring: The chloro and fluoro substituents are introduced through electrophilic aromatic substitution reactions, using reagents like chlorinating and fluorinating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions, often using reducing agents like lithium aluminum hydride, can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions on the phenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the diazepane ring provides structural rigidity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-methyl-1,4-diazepane: Similar structure but with a methyl group instead of a cyclobutyl group.

    1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-ethyl-1,4-diazepane: Contains an ethyl group instead of a cyclobutyl group.

Uniqueness: 1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-cyclobutyl-1,4-diazepane is a compound of significant interest due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C13H15ClFN2O2S\text{C}_{13}\text{H}_{15}\text{ClF}\text{N}_2\text{O}_2\text{S}

This structure includes a diazepane ring, a cyclobutyl group, and a sulfonyl moiety attached to a chlorofluorophenyl group.

This compound has been studied for its interaction with various biological targets, including:

  • Histone Deacetylase Inhibition : The compound has shown potential as an inhibitor of histone deacetylase (HDAC), particularly HDAC6. This inhibition is linked to alterations in gene expression that may affect cancer cell proliferation and survival .
  • Dopamine Transporter Interaction : Preliminary studies suggest that similar compounds exhibit binding affinity to the dopamine transporter (DAT), which is crucial for regulating dopamine levels in the brain. This interaction could have implications for treating conditions like psychostimulant abuse .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
HDAC6 InhibitionReduced proliferation of cancer cells
DAT Binding AffinityModerate affinity (K_i values)
CytotoxicityVariable effects depending on concentration

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

  • Cancer Cell Lines : In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, the sulfonamide derivatives were effective in inhibiting cell growth in breast and renal cancer models .
  • Animal Models : Research involving animal models has indicated that HDAC inhibitors can lead to significant reductions in tumor size and improved survival rates when administered alongside conventional therapies .
  • Psychostimulant Abuse Models : In preclinical trials, compounds targeting DAT have shown promise in reducing the reinforcing effects of drugs like cocaine and methamphetamine, suggesting potential therapeutic applications for addiction treatment .

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-4-cyclobutyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O2S/c16-14-11-13(5-6-15(14)17)22(20,21)19-8-2-7-18(9-10-19)12-3-1-4-12/h5-6,11-12H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOJWEDZSKMNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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